

Activity of 1-Isopropyl-1H-indazole-3-carboxylic acid vs. other indazole derivatives

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Compound of Interest

Compound Name:	1-Isopropyl-1H-indazole-3-carboxylic acid
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A Comparative Guide to the Biological Activity of Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative overview of the activity of various indazole derivatives, with a focus on quantifiable data to inform research and drug development efforts. While specific biological data for **1-Isopropyl-1H-indazole-3-carboxylic acid** remains limited in publicly available literature, this guide will focus on well-characterized indazole derivatives to highlight the therapeutic potential of this chemical class.

I. Comparative Analysis of Biological Activities

Indazole derivatives have demonstrated a remarkable diversity of biological effects, including anti-inflammatory, anticancer, and antimicrobial properties. The following tables summarize the quantitative data for representative indazole derivatives across these therapeutic areas.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase-2 (COX-2)

A study on the anti-inflammatory activity of indazole and its derivatives revealed their potential to inhibit COX-2, a key enzyme in the inflammatory pathway.

Table 1: COX-2 Inhibitory Activity of Indazole Derivatives[1]

Compound	IC50 (μM)
Indazole	23.42
5-Aminoindazole	12.32
6-Nitroindazole	19.22
Celecoxib (Standard)	5.10

Anticancer Activity: Proliferation Inhibition

Numerous indazole derivatives have been investigated for their antiproliferative effects against various cancer cell lines.

Table 2: Anticancer Activity of Representative Indazole Derivatives[2][3]

Compound	Cancer Cell Line	IC50 (μM)
Compound 2f	A549 (Lung)	0.89[2]
4T1 (Breast)	0.23[2][3]	
HepG2 (Liver)	1.15[2]	
MCF-7 (Breast)	0.43[2]	
HCT116 (Colon)	0.56[2]	
Compound 6o	K562 (Leukemia)	5.15[2]
A549 (Lung)	>40[2]	
PC-3 (Prostate)	18.3[2]	

Antimicrobial Activity

The antimicrobial potential of indazole derivatives has been explored against various bacterial and fungal strains.

Table 3: Minimum Inhibitory Concentration (MIC) of Indazole Derivatives against *Xanthomonas campestris*

Compound	Zone of Inhibition (cm)	MIC (μ L)
5a	2.1	25
5f	2.2	25
5i	2.3	25
Streptomycin (Standard)	2.8	-

CRAC Channel Inhibition

A series of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamide derivatives have been identified as potent inhibitors of the Calcium Release-Activated Calcium (CRAC) channel, a critical component of cellular calcium signaling.

Table 4: CRAC Channel Inhibitory Activity of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamide Derivatives

Compound	R	IC50 (μ M) for Ca ²⁺ Influx
12a	H	1.2
12b	4-F	0.8
12c	4-Cl	0.7
12d	4-Br	0.6
12e	4-CH ₃	1.5
12f	4-OCH ₃	2.1
12g	3,4-diCl	0.5
12h	3,5-diCl	1.8

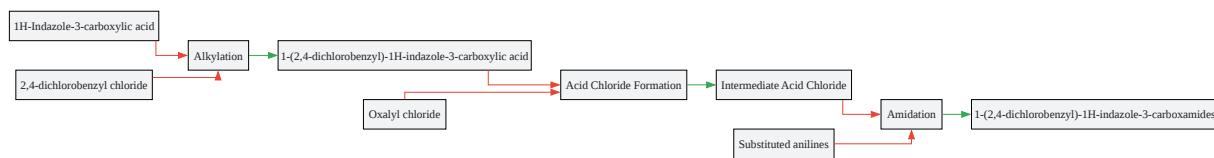
II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.

Synthesis of 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamides

The synthesis of the target compounds involves a multi-step process:

- Alkylation: 1H-Indazole-3-carboxylic acid is alkylated with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride (NaH) in a suitable solvent like dimethylformamide (DMF).
- Acid Chloride Formation: The resulting 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid is converted to its corresponding acid chloride using a chlorinating agent like oxalyl chloride or thionyl chloride.
- Amidation: The acid chloride is then reacted with a variety of substituted anilines in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to yield the final 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamide derivatives.



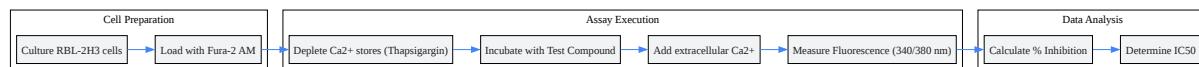
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Caption: Synthetic workflow for 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxamides.

CRAC Channel Inhibition Assay (Calcium Influx Assay)

This assay measures the ability of a compound to inhibit store-operated calcium entry (SOCE) through CRAC channels.

- Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in appropriate media.
- Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in a calcium-free buffer.
- Store Depletion: Intracellular calcium stores are depleted by adding thapsigargin, an inhibitor of the sarco/endoplasmic reticulum Ca^{2+} -ATPase (SERCA) pump.
- Compound Incubation: The cells are incubated with various concentrations of the test compounds.
- Calcium Add-back: Calcium is added back to the extracellular solution to initiate SOCE.
- Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the calcium indicator using a fluorescence plate reader. The ratio of fluorescence at 340 nm and 380 nm excitation is used to determine the intracellular calcium concentration.
- Data Analysis: The IC₅₀ values are calculated by plotting the percentage of inhibition of the calcium influx against the compound concentration.



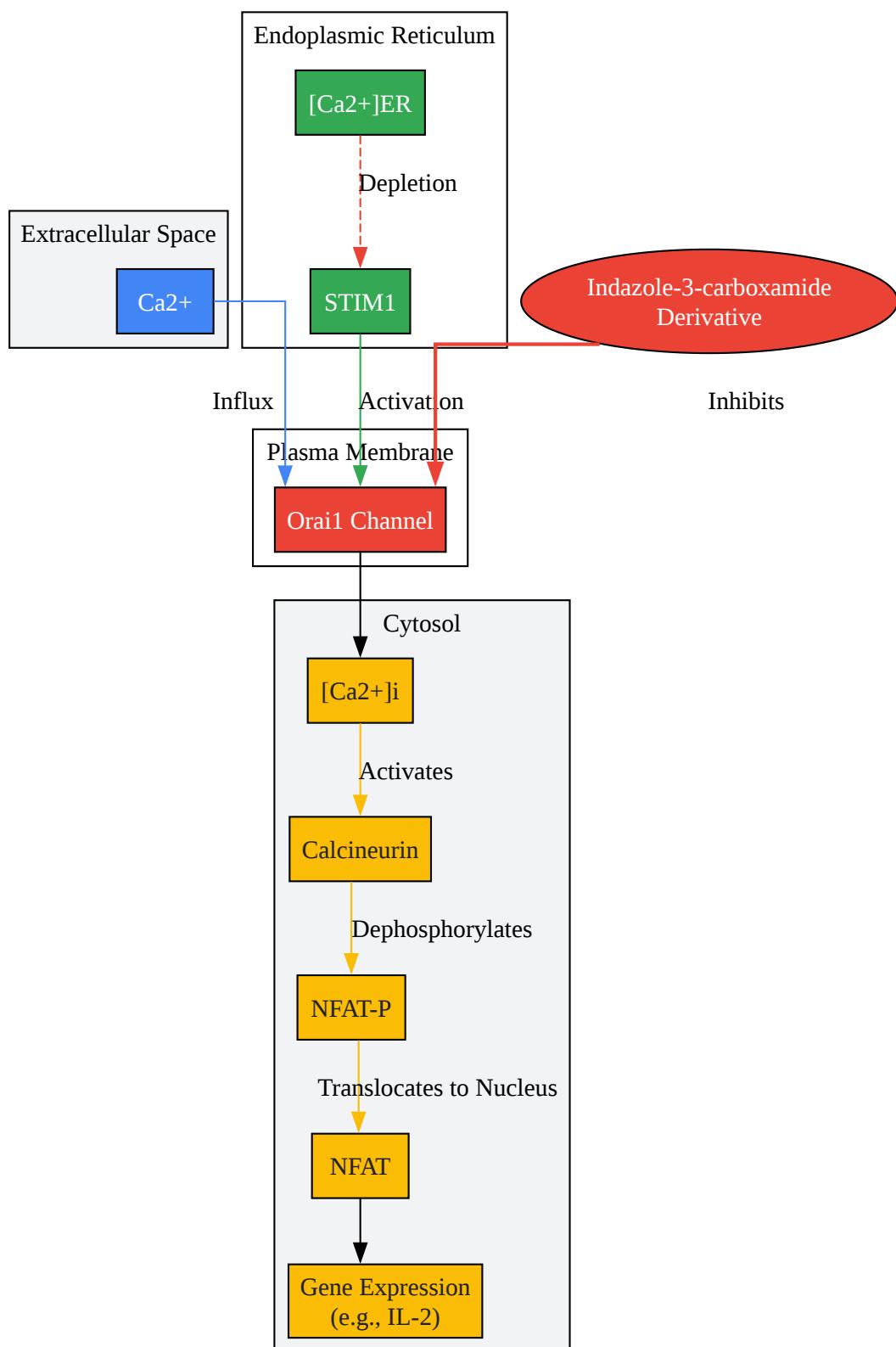
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Caption: Workflow for the CRAC channel inhibition assay.

III. Signaling Pathway

CRAC Channel Signaling Pathway

The CRAC channel plays a crucial role in T-cell activation and other immune responses. Its inhibition by indazole derivatives represents a promising therapeutic strategy for inflammatory and autoimmune diseases.

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Caption: Simplified CRAC channel signaling pathway and the point of inhibition by indazole-3-carboxamide derivatives.

Upon depletion of calcium from the endoplasmic reticulum (ER), the ER-resident sensor protein STIM1 undergoes a conformational change, oligomerizes, and translocates to ER-plasma membrane junctions. Here, it directly interacts with and activates the Orai1 channel in the plasma membrane, leading to a sustained influx of extracellular calcium. This rise in intracellular calcium activates calcineurin, which in turn dephosphorylates the transcription factor NFAT (Nuclear Factor of Activated T-cells). Dephosphorylated NFAT then translocates to the nucleus and promotes the expression of genes involved in the immune response, such as Interleukin-2 (IL-2). Indazole-3-carboxamide derivatives have been shown to inhibit this pathway by blocking the Orai1 channel, thereby preventing the influx of calcium.

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